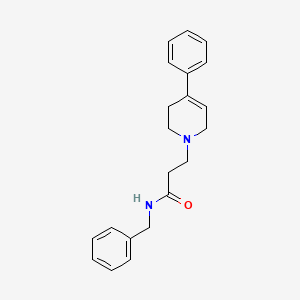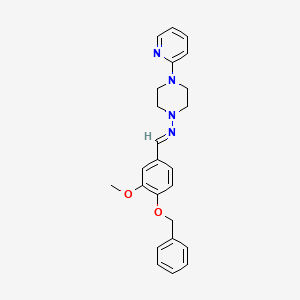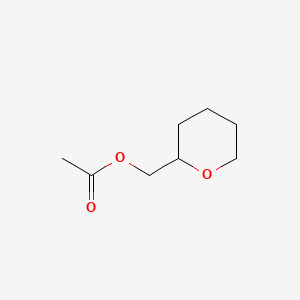![molecular formula C43H43N3O5 B15077714 Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15077714.png)
Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and isopentyloxyphenyl groups.
Formation of the pyridine ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Coupling reactions: The final step involves coupling the pyrazole and pyridine rings through esterification reactions to form the complete compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Wirkmechanismus
The mechanism of action of Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Dibenzyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with similar compounds such as:
(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one: This compound has a similar pyrazole and isopentyloxyphenyl structure but differs in the presence of a thiazolidinone ring.
(4-((3-Chloro-4-(isopentyloxy)benzyl)oxy)phenyl)acetic acid: This compound shares the isopentyloxyphenyl group but has a different core structure and functional groups.
Eigenschaften
Molekularformel |
C43H43N3O5 |
|---|---|
Molekulargewicht |
681.8 g/mol |
IUPAC-Name |
dibenzyl 2,6-dimethyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C43H43N3O5/c1-29(2)24-25-49-36-22-20-34(21-23-36)41-37(26-46(45-41)35-18-12-7-13-19-35)40-38(42(47)50-27-32-14-8-5-9-15-32)30(3)44-31(4)39(40)43(48)51-28-33-16-10-6-11-17-33/h5-23,26,29,40,44H,24-25,27-28H2,1-4H3 |
InChI-Schlüssel |
HSEKOLSVXLODIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)OCCC(C)C)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)

![Decane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B15077650.png)
![2-[8-(1,3-Dithian-2-yl)octyl]-1,3-dithiane](/img/structure/B15077654.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)

![ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077665.png)
![3-methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077677.png)
![4-(3,4-dimethoxyphenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15077684.png)

![1-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B15077701.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077708.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077721.png)
![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077725.png)
